molecular formula C24H26FN3O3 B11422848 2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11422848
M. Wt: 423.5 g/mol
InChI Key: ADCCRSWYOSDTBO-UHFFFAOYSA-N
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Description

2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a methylphenyl group, and a fluorophenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the cyclohexyl, methylphenyl, and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: It may serve as a tool for studying biological processes and interactions, particularly those involving its unique structural features.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives, such as:

  • 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
  • 2-[3-cyclohexyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H26FN3O3/c1-16-7-5-12-20(13-16)28-23(30)21(27(24(28)31)19-10-3-2-4-11-19)15-22(29)26-18-9-6-8-17(25)14-18/h5-9,12-14,19,21H,2-4,10-11,15H2,1H3,(H,26,29)

InChI Key

ADCCRSWYOSDTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)C3CCCCC3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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